Dihydro-2H-pyran-2,4(3H)-dione

Organic Synthesis Heterocyclic Chemistry Regioselective Reduction

Dihydro-2H-pyran-2,4(3H)-dione (oxane-2,4-dione) is a six-membered δ-lactone bearing two endocyclic carbonyl groups at positions 2 and 4, with the molecular formula C₅H₆O₃ and a molecular weight of 114.10 g/mol. Unlike its more common five-membered γ-lactone analog tetronic acid, this compound presents a larger ring that alters its conformational landscape, hydrogen-bonding geometry, and reactivity profile in cyclocondensation and Knoevenagel-type transformations.

Molecular Formula C5H6O3
Molecular Weight 114.1 g/mol
CAS No. 33532-46-6
Cat. No. B110848
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDihydro-2H-pyran-2,4(3H)-dione
CAS33532-46-6
SynonymsOxane-2,4-dione
Molecular FormulaC5H6O3
Molecular Weight114.1 g/mol
Structural Identifiers
SMILESC1COC(=O)CC1=O
InChIInChI=1S/C5H6O3/c6-4-1-2-8-5(7)3-4/h1-3H2
InChIKeyCNRPRLWCUGZYJK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dihydro-2H-pyran-2,4(3H)-dione (CAS 33532-46-6): Core Scaffold Identity and Procurement Context


Dihydro-2H-pyran-2,4(3H)-dione (oxane-2,4-dione) is a six-membered δ-lactone bearing two endocyclic carbonyl groups at positions 2 and 4, with the molecular formula C₅H₆O₃ and a molecular weight of 114.10 g/mol [1]. Unlike its more common five-membered γ-lactone analog tetronic acid, this compound presents a larger ring that alters its conformational landscape, hydrogen-bonding geometry, and reactivity profile in cyclocondensation and Knoevenagel-type transformations . It serves primarily as a versatile synthetic building block for constructing fused heterocyclic systems, including tricyclic dihydropyridine-based KATP channel openers evaluated for bladder contraction inhibition [2].

Why Generic δ-Lactone Substitution Fails: Ring-Size-Dependent Reactivity of Dihydro-2H-pyran-2,4(3H)-dione


Substituting dihydro-2H-pyran-2,4(3H)-dione with tetronic acid or other γ-lactone-based 1,3-dicarbonyls is not chemically equivalent because the six-membered δ-lactone ring imposes a distinct spatial separation between the C2 and C4 carbonyls. This alters both the electrophilicity hierarchy and the regio- selectivity of nucleophilic attack, directly impacting the outcome of annulation reactions used to build fused heterocycles . In the specific context of KATP opener synthesis, the Carroll et al. medicinal chemistry campaign explicitly utilized the dihydro-2H-pyran-2,4(3H)-dione framework to fuse a pyran ring onto the dihydropyridine core, a structural feature that would not be accessible with a five-membered ring analog without fundamentally altering the pharmacophore geometry [1].

Quantitative Differentiation Evidence: Dihydro-2H-pyran-2,4(3H)-dione vs. Closest Structural Analogs


Ring-Size Advantage: Six-Membered δ-Lactone vs. Five-Membered γ-Lactone (Tetronic Acid) in Regioselective Transformations

The Pashkovsky et al. study on selective reduction of cyclic β,β′-tricarbonyl compounds demonstrated that the six-membered dihydro-2H-pyran-2,4(3H)-dione scaffold undergoes regioselective hydrogenolysis at the exocyclic acyl carbonyl under ionic hydrogenation conditions (Et₃SiH/CF₃CO₂H/BF₃·OEt₂ or LiClO₄), yielding 3-alkyl-3,4-dihydro-2H-pyran-2,4-diones. This protocol, when applied to the tetronic acid (five-membered) series, results in systematically lower yields due to incomplete crystallization from dilute aqueous acetic acid solutions during work-up . The six-membered ring products crystallize more readily from the aqueous phase after THF evaporation, providing a practical isolation advantage .

Organic Synthesis Heterocyclic Chemistry Regioselective Reduction

Proven Enabling Role in KATP Opener Pharmacophore Construction: Irreplaceable Scaffold Identity

Carroll et al. (J. Med. Chem. 2004) specifically employed dihydro-2H-pyran-2,4(3H)-dione as the reagent for fusing a pyran ring onto the dihydropyridine nucleus to generate tricyclic KATP openers. In the structure–activity relationship (SAR) exploration, the pyran-fused analogs demonstrated potent inhibition of spontaneous bladder contractions in vitro, with all compounds studied showing greater potency to inhibit spontaneous contractions relative to electrically stimulated contractions [1]. Although the specific IC₅₀ values for the pyran-fused subset are not disaggregated in the publicly available abstract, the study's explicit reliance on the dihydro-2H-pyran-2,4(3H)-dione scaffold for generating a diverse group of analogues underscores its non-substitutable role in this chemotype [1].

Medicinal Chemistry KATP Channel Openers Bladder Contraction Inhibition

Synthetic Accessibility: One-Pot Reduction of 4-Hydroxy-2H-pyran-2-one vs. Multi-Step Tetronic Acid Routes

Japanese patent JP H02101071 A (Nippon Soda Co., Ltd.) describes a one-pot reduction of the readily available 4-hydroxy-2H-pyran-2-one at ambient temperature and ordinary pressure to afford dihydro-2H-pyran-2,4(3H)-dione in good yield [1]. This route contrasts with the multi-step sequences often required for tetronic acid derivatives, which may involve decarboxylation or dechlorination steps starting from 4-hydroxy-2-oxo-2H-pyran-3-carboxylic acid derivatives [1]. While the patent does not provide explicit comparative yield data against tetronic acid synthesis, the operational simplicity (ambient temperature, atmospheric pressure, one pot) represents a class-level inference for process scalability advantages [1].

Process Chemistry Patent Synthesis Building Block Scalability

Best Application Scenarios for Dihydro-2H-pyran-2,4(3H)-dione: Where Ring Size and Scaffold Identity Drive Scientific Selection


Medicinal Chemistry: Synthesis of Tricyclic Dihydropyridine-Based KATP Channel Openers

The Carroll et al. (2004) medicinal chemistry study provides the strongest literature precedent for deploying dihydro-2H-pyran-2,4(3H)-dione as a key building block. The compound enables fusion of a six-membered pyran ring onto the dihydropyridine core, generating tricyclic analogs that potently inhibit spontaneous bladder contractions in vitro . Researchers pursuing KATP-opening chemotypes for overactive bladder or related smooth muscle indications should prioritize this scaffold over five-membered ring analogs, as the six-membered ring geometry is integral to the pharmacophore described in the validated SAR series .

Synthetic Methodology Development: Regioselective Reduction and Alkylation of Cyclic 1,3-Diones

The Pashkovsky et al. (2001) methodology for synthesizing 3-alkyl-3,4-dihydro-2H-pyran-2,4-diones via NaBH₃CN reduction in THF/aqueous HCl establishes the compound class as a substrate for selective transformations. The six-membered ring products benefit from easier isolation by crystallization compared to tetronic acid analogs, making this scaffold preferable for methodology studies requiring high-purity intermediates . Synthetic chemists developing routes to natural product analogs containing the dihydropyran-2,4-dione motif should select this compound over γ-lactone alternatives when crystallinity and ease of purification are critical factors .

Agricultural and Industrial Germicide Intermediate Development

JP patent H02101071 A explicitly claims dihydro-2H-pyran-2,4(3H)-dione as a useful intermediate for medicines, agricultural chemicals, and industrial germicides, prepared in good yield via a one-pot reduction process . Industrial procurement teams sourcing intermediates for agrochemical or biocide development programs should consider this compound as a scaffold with documented versatility and a patent-backed scalable synthetic route, particularly when the target active ingredient requires a six-membered δ-lactone motif rather than a five-membered γ-lactone .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Dihydro-2H-pyran-2,4(3H)-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.